molecular formula C5H9N3O4 B11493754 N~2~-carbamoylasparagine

N~2~-carbamoylasparagine

Cat. No.: B11493754
M. Wt: 175.14 g/mol
InChI Key: PMPZMFJQCCSPGS-UHFFFAOYSA-N
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Description

N~2~-carbamoylasparagine is a compound with the molecular formula C5H9N3O4. It is a derivative of asparagine, an amino acid, and features a carbamoyl group attached to the nitrogen atom at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-carbamoylasparagine typically involves the reaction of asparagine with a carbamoylating agent. One common method is the reaction of asparagine with urea under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carbamoyl group.

Industrial Production Methods: Industrial production of N2-carbamoylasparagine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N2-carbamoylasparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert N2-carbamoylasparagine into its reduced forms.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoylasparagine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N~2~-carbamoylasparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-carbamoylasparagine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

    N-carbamoylaspartic acid: Another carbamoyl derivative of an amino acid, used in similar biochemical contexts.

    N-carbamoylglutamic acid: A compound with similar functional groups but different structural properties.

Comparison: N2-carbamoylasparagine is unique due to its specific structure and the position of the carbamoyl group. This structural uniqueness can result in different biochemical properties and applications compared to similar compounds. For example, while N-carbamoylaspartic acid and N-carbamoylglutamic acid may share some functional similarities, their distinct structures lead to different interactions and effects in biological systems .

Properties

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

4-amino-2-(carbamoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C5H9N3O4/c6-3(9)1-2(4(10)11)8-5(7)12/h2H,1H2,(H2,6,9)(H,10,11)(H3,7,8,12)

InChI Key

PMPZMFJQCCSPGS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)N

Origin of Product

United States

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